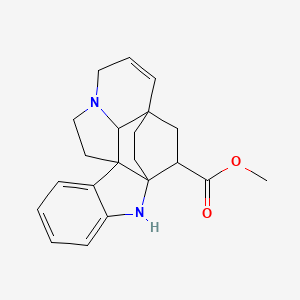
(3-Chlorophenyl)(2-hydroxy-5-methylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chlorophenyl)(2-hydroxy-5-methylphenyl)methanone is an organic compound with the molecular formula C14H11ClO2 It is a derivative of benzophenone, featuring a chlorophenyl group and a hydroxy-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)(2-hydroxy-5-methylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. A common method includes the reaction of 4-methylphenyl chlorobenzoate with anhydrous aluminum chloride in dry nitrobenzene. The reaction mixture is refluxed with stirring for about 30 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
化学反応の分析
Types of Reactions
(3-Chlorophenyl)(2-hydroxy-5-methylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is (3-Chlorophenyl)(2-oxo-5-methylphenyl)methanone.
Reduction: The major product is (3-Chlorophenyl)(2-hydroxy-5-methylphenyl)methanol.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
科学的研究の応用
(3-Chlorophenyl)(2-hydroxy-5-methylphenyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3-Chlorophenyl)(2-hydroxy-5-methylphenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive, non-competitive, or allosteric inhibition .
類似化合物との比較
Similar Compounds
- (4-Chlorophenyl)(2-hydroxy-5-methylphenyl)methanone
- (3-Chlorophenyl)(4-methoxy-3-nitrophenyl)methanone
- (2-Chlorophenyl)(1-hydroxycyclopentyl)methanone
Uniqueness
(3-Chlorophenyl)(2-hydroxy-5-methylphenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
特性
CAS番号 |
6280-54-2 |
|---|---|
分子式 |
C14H11ClO2 |
分子量 |
246.69 g/mol |
IUPAC名 |
(3-chlorophenyl)-(2-hydroxy-5-methylphenyl)methanone |
InChI |
InChI=1S/C14H11ClO2/c1-9-5-6-13(16)12(7-9)14(17)10-3-2-4-11(15)8-10/h2-8,16H,1H3 |
InChIキー |
LGAUSQYBRVKFEO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)O)C(=O)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


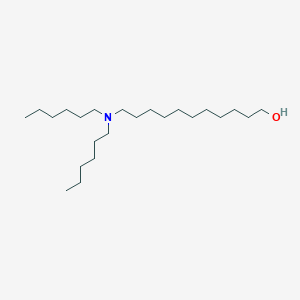
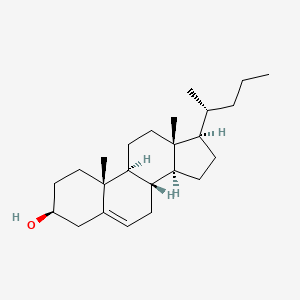
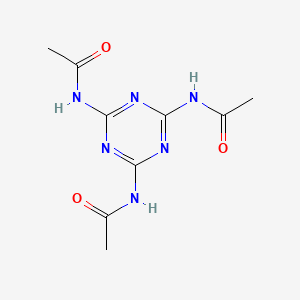
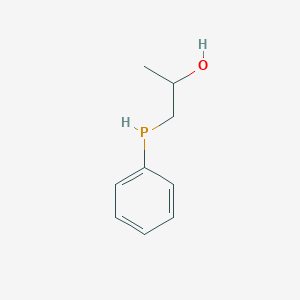
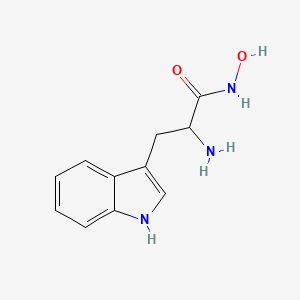

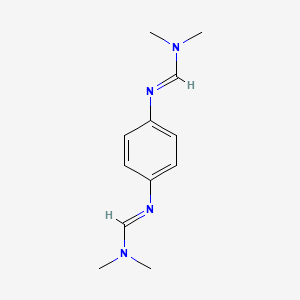
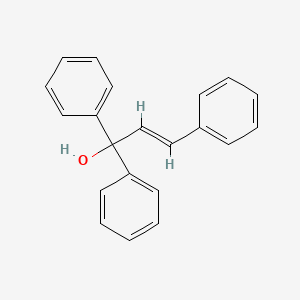

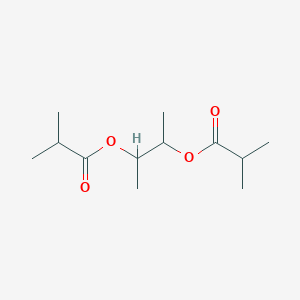
![N-benzyl-N-[3-(2,6-dimethylmorpholin-4-yl)-3-oxo-propyl]pyrazine-2-carboxamide](/img/structure/B14741244.png)
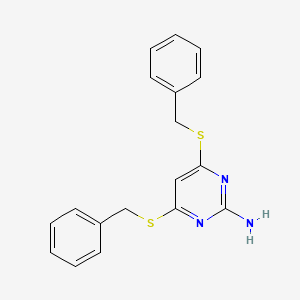
![N-Benzyl-N~2~-(butylcarbamoyl)-N-[(5-methylthiophen-2-yl)methyl]-N~2~-propan-2-ylglycinamide](/img/structure/B14741260.png)
